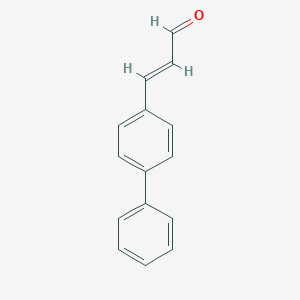

4-Phenylcinnamaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(4-phenylphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-12H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGNTTFHGNUFKP-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420727 | |

| Record name | 4-PHENYLCINNAMALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113538-22-0 | |

| Record name | 4-PHENYLCINNAMALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Phenylcinnamaldehyde: A Technical Guide to its Chemical Properties, Structure, and Reactivity

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of 4-Phenylcinnamaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the molecule's reactivity and potential applications.

Introduction: The Structural and Chemical Identity of 4-Phenylcinnamaldehyde

4-Phenylcinnamaldehyde, systematically named (2E)-3-([1,1'-biphenyl]-4-yl)acrylaldehyde, is an aromatic aldehyde that integrates a biphenyl moiety with an α,β-unsaturated aldehyde functional group. This unique structural arrangement confers a combination of rigidity, extended conjugation, and electrophilic reactivity, making it a molecule of significant interest in medicinal chemistry, materials science, and as a versatile synthetic intermediate. Its core structure is an extension of cinnamaldehyde, a well-known natural product, with an additional phenyl group that significantly influences its physicochemical and biological properties.

Table 1: Core Identifiers and Physicochemical Properties of 4-Phenylcinnamaldehyde

| Identifier | Value | Source(s) |

| IUPAC Name | (2E)-3-([1,1'-biphenyl]-4-yl)acrylaldehyde | [1] |

| CAS Number | 113538-22-0 | [1] |

| Molecular Formula | C₁₅H₁₂O | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Appearance | Yellowish solid | Inferred from related compounds |

| Melting Point | 121-123 °C | [2] |

| Boiling Point | 383.5 ± 21.0 °C (Predicted) | Inferred from predictive models |

| Solubility | Limited solubility in water. Soluble in many common organic solvents such as ethanol, ether, and chloroform. | [3][4] |

Molecular Structure and Spectroscopic Profile

The structure of 4-Phenylcinnamaldehyde is characterized by a planar trans-alkene bridge connecting a biphenyl group to an aldehyde. This extended π-system is responsible for its chromophoric nature and its reactivity.

Stereochemistry

The double bond in the propenal chain predominantly exists in the more stable trans or (E)-configuration due to reduced steric hindrance compared to the cis or (Z)-isomer. This configuration is crucial for its biological activity and its ability to interact with target macromolecules.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~9.7 ppm), the vinylic protons (doublets, ~6.7-7.6 ppm), and the aromatic protons of the biphenyl system (~7.3-7.8 ppm). The coupling constant between the vinylic protons would be indicative of the trans configuration (~16 Hz).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde at the downfield end of the spectrum (~193 ppm). The carbons of the biphenyl rings and the alkene will resonate in the aromatic/vinylic region (~127-150 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the conjugated aldehyde, typically found around 1680-1705 cm⁻¹. Another strong band for the C=C stretch of the alkene will appear around 1625 cm⁻¹. The C-H stretching of the aromatic rings and the aldehyde will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) and fragmentation of the biphenyl system.

Synthesis of 4-Phenylcinnamaldehyde

The most common and efficient method for the synthesis of 4-Phenylcinnamaldehyde is the Claisen-Schmidt condensation , a type of crossed aldol condensation.[2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (in this case, 4-phenylbenzaldehyde) with an aliphatic aldehyde or ketone (acetaldehyde).

Reaction Mechanism

The reaction proceeds via the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of 4-phenylbenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated aldehyde, 4-Phenylcinnamaldehyde.

Representative Experimental Protocol

The following is a generalized, step-by-step protocol for the synthesis of 4-Phenylcinnamaldehyde based on the principles of the Claisen-Schmidt condensation.

-

Reactant Preparation: A solution of 4-phenylbenzaldehyde is prepared in a suitable solvent, typically a lower alcohol such as ethanol or methanol.

-

Base Addition: A catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution.

-

Acetaldehyde Addition: Acetaldehyde is added dropwise to the reaction mixture at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: The reaction mixture is neutralized with a dilute acid. The product, being sparingly soluble in water, often precipitates out and can be collected by filtration.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent system to yield pure 4-Phenylcinnamaldehyde.

Caption: Workflow for the synthesis of 4-Phenylcinnamaldehyde via Claisen-Schmidt condensation.

Chemical Reactivity and Biological Significance

The chemical reactivity of 4-Phenylcinnamaldehyde is dominated by its α,β-unsaturated aldehyde functionality, which makes it a potent Michael acceptor . This electrophilic character is the primary driver of its biological activity.

Michael Addition

The electron-withdrawing nature of the aldehyde group polarizes the C=C double bond, making the β-carbon susceptible to nucleophilic attack. This is known as a Michael addition or 1,4-conjugate addition. In a biological context, the nucleophiles are often the thiol groups of cysteine residues in proteins.

Interaction with Biological Systems

The ability of 4-Phenylcinnamaldehyde to act as a Michael acceptor allows it to covalently modify specific proteins, thereby modulating their function. This reactivity is the basis for many of its observed biological effects.

-

Antimicrobial and Anti-inflammatory Activity: Cinnamaldehyde and its derivatives have been shown to possess significant antimicrobial and anti-inflammatory properties.[4][5] This is, in part, attributed to their ability to react with microbial proteins and to modulate inflammatory signaling pathways such as the NF-κB pathway.

-

Activation of the Keap1-Nrf2 Pathway: A critical mechanism of action for many α,β-unsaturated aldehydes is the activation of the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.[6][7] These electrophilic compounds can react with specific cysteine residues on the sensor protein Keap1. This covalent modification leads to the release and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, leading to their upregulation.

Caption: Activation of the Keap1-Nrf2 pathway by 4-Phenylcinnamaldehyde.

Applications and Future Directions

The unique properties of 4-Phenylcinnamaldehyde make it a valuable molecule in several fields:

-

Drug Discovery: As an electrophilic agent, it can serve as a starting point for the design of covalent inhibitors targeting specific proteins in various diseases, including cancer and inflammatory disorders. Its ability to activate the Nrf2 pathway is of particular interest for developing drugs that protect against oxidative stress.

-

Fragrance and Flavor: Like its parent compound, cinnamaldehyde, it has potential applications in the fragrance industry due to its aromatic structure.

-

Materials Science: The rigid, conjugated structure of 4-Phenylcinnamaldehyde makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors.

References

- Benchchem. (n.d.). 4-Phenylcinnamaldehyde.

- ChemicalBook. (n.d.). 4-PHENYLCINNAMALDEHYDE CAS#: 113538-22-0.

-

PubChem. (n.d.). 4-Phenylcinnamaldehyde. Retrieved from [Link]

- ChemScene. (n.d.). (E)-3-([1,1'-biphenyl]-4-yl)acrylaldehyde.

- Masutani, H., et al. (2009). Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress. Antioxidants & Redox Signaling, 11(5), 975-985.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5706767, 4-Phenylcinnamaldehyde. Retrieved from [Link]

- Doyle, A. A., & Stephens, J. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents. Fitoterapia, 139, 104405.

- University of Utah. (n.d.). gHMQC NMR Spectrum of Cinnamaldehyde. Retrieved from University of Utah Chemistry Department website.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Pd-catalyzed cascade Heck-Saegusa reactions: direct synthesis of enals from aryl iodides and allyl alcohol. Retrieved from The Royal Society of Chemistry website.

- Natsch, A., & Emter, R. (2008). The Keap1-Nrf2-ARE assay is a potential cellular marker for skin sensitization. Toxicological Sciences, 102(1), 118-126.

- Liu, H., & Zhang, J. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.

- Michael acceptor molecules in natural products and their mechanism of action. (2022). Chinese Medicine, 17(1), 125.

- Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells. (2011). Journal of Agricultural and Food Chemistry, 59(9), 4527-4535.

- Frontiers in Pharmacology. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division.

- PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).

- UCHEM. (n.d.). Factory supply 4-PHENYLCINNAMALDEHYDE CAS 113538-22-0.

- The role and mechanism of cinnamaldehyde in cancer. (2023). Journal of Cancer, 14(11), 2007-2020.

- Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Deriv

-

Wikipedia. (n.d.). Cinnamaldehyde. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cinnamaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

- University of Hertfordshire. (n.d.). Cinnamaldehyde. In AERU Pesticide Properties Database. Retrieved from University of Hertfordshire website.

- ChemicalBook. (n.d.). trans-Cinnamaldehyde(14371-10-9) 13C NMR spectrum.

- ResearchGate. (n.d.). ¹³C NMR spectrum of cinnamaldehyde.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0003441).

-

YouTube. (2023, December 23). Synthesis of Cinnamaldehyde : Claisen - Schmidt Condensation. Retrieved from [Link]

- chemeurope.com. (n.d.). Cinnamaldehyde.

Sources

- 1. 4-Phenylcinnamaldehyde | C15H12O | CID 5706767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Phenylcinnamaldehyde | High Purity | RUO [benchchem.com]

- 3. Cinnamaldehyde [sitem.herts.ac.uk]

- 4. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ecetoc.org [ecetoc.org]

An In-depth Technical Guide to 4-Phenylcinnamaldehyde (CAS No. 113538-22-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylcinnamaldehyde, with the Chemical Abstracts Service (CAS) number 113538-22-0, is an aromatic aldehyde that has garnered increasing interest in the scientific community.[1] Structurally, it is a derivative of cinnamaldehyde with a phenyl group substituted at the 4-position of the benzene ring. This substitution significantly influences its physicochemical properties and biological activities, making it a valuable compound for research and development, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of 4-phenylcinnamaldehyde, including its synthesis, spectral characterization, and potential applications in drug development, with a focus on its mechanism of action.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 4-phenylcinnamaldehyde is fundamental for its application in research and synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 113538-22-0 | |

| Molecular Formula | C₁₅H₁₂O | |

| Molecular Weight | 208.26 g/mol | |

| IUPAC Name | (2E)-3-(biphenyl-4-yl)prop-2-enal | |

| Synonyms | 4-Biphenylpropenal, p-Phenylcinnamaldehyde | |

| Appearance | Off-white to yellow solid | [Various Suppliers] |

| Melting Point | 118-122 °C | [Various Suppliers] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like DMSO and ethanol | [General Knowledge] |

Synthesis of 4-Phenylcinnamaldehyde

The synthesis of 4-phenylcinnamaldehyde can be achieved through several organic chemistry reactions. The most common and efficient methods are the Aldol Condensation and the Wittig Reaction.

Aldol Condensation

The Aldol Condensation is a classical method for forming carbon-carbon bonds and is well-suited for the synthesis of α,β-unsaturated aldehydes.[2][3] In this case, 4-biphenylcarboxaldehyde is reacted with acetaldehyde in the presence of a base catalyst.

Reaction Scheme:

Caption: Aldol condensation of 4-biphenylcarboxaldehyde and acetaldehyde.

Experimental Protocol:

-

Dissolve 4-biphenylcarboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add an excess of acetaldehyde (2-3 equivalents) to the solution.

-

Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture while stirring at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-phenylcinnamaldehyde.[4][5][6]

Wittig Reaction

The Wittig reaction is another powerful tool for the synthesis of alkenes from aldehydes and ketones.[7][8][9][10] This method involves the reaction of an aldehyde with a phosphorus ylide.

Reaction Scheme:

Caption: Wittig reaction for the synthesis of 4-phenylcinnamaldehyde.

Experimental Protocol:

-

Prepare the phosphorus ylide by reacting the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF under an inert atmosphere.

-

Add a solution of 4-biphenylcarboxaldehyde (1 equivalent) in the same solvent to the ylide solution at a low temperature (e.g., 0 °C).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent.

-

Purify the product by column chromatography on silica gel to separate 4-phenylcinnamaldehyde from the triphenylphosphine oxide byproduct.

Spectroscopic Characterization

The structural elucidation of 4-phenylcinnamaldehyde is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 4-phenylcinnamaldehyde is expected to show characteristic signals for the aldehydic proton (singlet, δ 9.5-10.5 ppm), the vinyl protons (doublets, δ 6.5-8.0 ppm with a large coupling constant for the trans configuration), and the aromatic protons of the biphenyl group (multiplets, δ 7.0-8.0 ppm).[11][12][13]

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon around 190-200 ppm. The vinyl carbons will appear in the 120-150 ppm region, and the aromatic carbons will also resonate in this range, with the number of signals depending on the symmetry of the molecule.[14][15][16][17]

Infrared (IR) Spectroscopy

The IR spectrum of 4-phenylcinnamaldehyde will exhibit characteristic absorption bands:[18][19][20][21]

-

A strong C=O stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹.

-

A C-H stretching vibration for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=C stretching vibrations for the vinyl group and the aromatic rings in the 1450-1600 cm⁻¹ region.

-

C-H bending vibrations for the aromatic rings.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 4-phenylcinnamaldehyde (208.26).[22] Fragmentation patterns will likely involve the loss of the aldehyde group (-CHO), the phenyl group (-C₆H₅), and other characteristic fragments of the biphenyl moiety.[23][24]

Applications in Drug Development

Cinnamaldehyde and its derivatives have been extensively studied for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[25][26][27][28] 4-Phenylcinnamaldehyde, as a lipophilic derivative, may possess enhanced pharmacokinetic and pharmacodynamic properties.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Cinnamaldehyde has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[29][30] The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[25][31][32][33][34][]

NF-κB Signaling Pathway Inhibition:

Caption: Proposed mechanism of anti-inflammatory action of 4-phenylcinnamaldehyde via inhibition of the NF-κB pathway.

4-Phenylcinnamaldehyde is hypothesized to inhibit the phosphorylation of IκBα, an inhibitor of NF-κB, by targeting the IκB kinase (IKK) complex. This prevents the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α and IL-6.

Anticancer Activity

The anticancer potential of cinnamaldehyde derivatives is an active area of research.[26][27][28] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines. The proposed mechanisms of action are often multi-faceted and can involve the modulation of several signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is crucial in regulating cell growth, differentiation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. Cinnamaldehyde has been reported to modulate MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion

4-Phenylcinnamaldehyde is a synthetically accessible compound with significant potential for applications in medicinal chemistry and drug development. Its structural features, characterized by an extended π-conjugated system, contribute to its unique chemical and biological properties. Further investigation into its specific mechanisms of action, particularly its effects on key signaling pathways like NF-κB and MAPK, will be crucial in elucidating its full therapeutic potential. The detailed synthetic protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers embarking on studies involving this promising molecule.

References

-

4-BIPHENYLCARBOXALDEHYDE, 99% - Ataman Kimya. (n.d.). Retrieved January 24, 2026, from [Link]

-

The Aldol Condensation - Magritek. (n.d.). Retrieved January 24, 2026, from [Link]

-

gHMQC NMR Spectrum - University of Utah. (n.d.). Retrieved January 24, 2026, from [Link]

- Liu, X., et al. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology, 15, 1365949.

-

(PDF) MASS SPECTRA INTERPRETATION OF CINNAMALDEHYDE PRESENT IN WHOLE AND POWDERED CINNAMON OIL - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Non-Canonical NF-kB Signaling Pathway | Mechanism and Function - YouTube. (2018, January 2). Retrieved January 24, 2026, from [Link]

-

FTIR spectrum of cinnamaldehyde isolated from Cinnamomum zeylanicum bark oil. - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 24, 2026, from [Link]

-

The role and mechanism of cinnamaldehyde in cancer - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

-

Aldol Addition and Condensation Reactions - Master Organic Chemistry. (2022, April 14). Retrieved January 24, 2026, from [Link]

-

Wittig reaction of cinnamaldehyde - YouTube. (2021, April 22). Retrieved January 24, 2026, from [Link]

-

Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

-

Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC. (2018, February 1). Retrieved January 24, 2026, from [Link]

-

Recrystallization and Crystallization - University of California, Irvine. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis of 4-biphenylcarboxaldehyde - PrepChem.com. (n.d.). Retrieved January 24, 2026, from [Link]

-

1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - MDPI. (2024, June 21). Retrieved January 24, 2026, from [Link]

-

A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

-

23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes - Chemistry LibreTexts. (2020, May 30). Retrieved January 24, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 24, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction - Whitman College. (n.d.). Retrieved January 24, 2026, from [Link]

-

Recrystallization - University of California, Los Angeles. (n.d.). Retrieved January 24, 2026, from [Link]

-

4-Phenylcinnamaldehyde - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

-

Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

-

The Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved January 24, 2026, from [Link]

-

Identification of Differential Compositions of Aqueous Extracts of Cinnamomi Ramulus and Cinnamomi Cortex - PMC. (2023, February 21). Retrieved January 24, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 24, 2026, from [Link]

-

Transcriptional Regulation during Aberrant Activation of NF-κB Signalling in Cancer - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

-

Cinnamaldehyde derivatives inhibit degranulation and inflammatory mediator production in rat basophilic leukemia cells. - Semantic Scholar. (n.d.). Retrieved January 24, 2026, from [Link]

-

Recrystallization - YouTube. (2020, January 10). Retrieved January 24, 2026, from [Link]

-

1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 24, 2026, from [Link]

-

13-C NMR - How Many Signals - Master Organic Chemistry. (2022, February 8). Retrieved January 24, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 24, 2026, from [Link]

-

Cinnamaldehyde-Rich Cinnamon Extract Induces Cell Death in Colon Cancer Cell Lines HCT 116 and HT-29 - MDPI. (2023, May 3). Retrieved January 24, 2026, from [Link]

-

Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages - PMC. (2023, December 19). Retrieved January 24, 2026, from [Link]

-

Wittig reaction - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Table of Characteristic IR Absorptions - Palacký University Olomouc. (n.d.). Retrieved January 24, 2026, from [Link]

-

13C NMR Spectroscopy - University of Calgary. (n.d.). Retrieved January 24, 2026, from [Link]

-

The Wittig Reaction Lab Report - EduBirdie. (n.d.). Retrieved January 24, 2026, from [Link]

-

Cytotoxic Activity of Epigallocatechin and Trans-Cinnamaldehyde in Gastric Cancer Cell Line | Asian Pacific Journal of Cancer Biology. (2019, December 15). Retrieved January 24, 2026, from [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved January 24, 2026, from [Link]

-

Cinnamaldehyde inhibits pro-inflammatory cytokines secretion from monocytes/macrophages through suppression of intracellular signaling | Request PDF - ResearchGate. (2025, August 7). Retrieved January 24, 2026, from [Link]

-

12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. (2023, November 6). Retrieved January 24, 2026, from [Link]

-

interpreting C-13 NMR spectra - Chemguide. (n.d.). Retrieved January 24, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

-

Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. 4-Phenylcinnamaldehyde | C15H12O | CID 5706767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]

- 11. chemistry.utah.edu [chemistry.utah.edu]

- 12. researchgate.net [researchgate.net]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. che.hw.ac.uk [che.hw.ac.uk]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cytotoxic Activity of Epigallocatechin and Trans-Cinnamaldehyde in Gastric Cancer Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]

- 29. Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. youtube.com [youtube.com]

- 32. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 33. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 34. mdpi.com [mdpi.com]

Spectroscopic Crossover: A Technical Guide to the Characterization of 4-Phenylcinnamaldehyde

Introduction: The Chalcone Scaffold and the Need for Spectroscopic Verification

4-Phenylcinnamaldehyde, with the systematic IUPAC name (E)-3-(4-phenylphenyl)prop-2-enal, belongs to the chalconoid family. These α,β-unsaturated ketones are notable for their diverse biological activities and applications as precursors in organic synthesis.[1] The structural integrity and purity of such compounds are paramount for reliable downstream applications, making spectroscopic characterization an indispensable step in their synthesis and quality control. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Phenylcinnamaldehyde, providing a robust analytical blueprint.

Molecular Structure and Key Features

The structure of 4-Phenylcinnamaldehyde (C₁₅H₁₂O, Molecular Weight: 208.25 g/mol ) is characterized by a biphenyl moiety connected to a propenal group.[2] This extended conjugation significantly influences its spectroscopic properties.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Proton and Carbon Environment

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 4-Phenylcinnamaldehyde, both ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of each atom. The following data is predicted based on the known spectra of cinnamaldehyde and the expected influence of the additional phenyl group.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like 4-Phenylcinnamaldehyde would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 11 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of 4-Phenylcinnamaldehyde is expected to show distinct signals for the aldehydic, vinylic, and aromatic protons. The addition of the second phenyl ring will introduce more complexity in the aromatic region compared to cinnamaldehyde.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Causality and Insights |

| Aldehydic-H | ~9.7 | Doublet (d) | ~7.5 | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is coupled to the adjacent vinylic proton. |

| Vinylic-H (α to C=O) | ~6.7 | Doublet of Doublets (dd) | ~16.0, ~7.5 | This proton is coupled to both the aldehydic proton and the other vinylic proton. The large coupling constant (~16 Hz) is characteristic of a trans relationship between the vinylic protons. |

| Vinylic-H (β to C=O) | ~7.5 | Doublet (d) | ~16.0 | This proton is coupled to the α-vinylic proton, again showing a large trans coupling constant. Its chemical shift is further downfield due to its proximity to the biphenyl system. |

| Aromatic-H (Biphenyl) | ~7.3 - 7.8 | Multiplet (m) | - | The nine aromatic protons of the biphenyl system will create a complex, overlapping multiplet in this region. Protons on the phenyl ring attached to the cinnamaldehyde core will be slightly more deshielded. |

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. The extended conjugation in 4-Phenylcinnamaldehyde will influence the chemical shifts of the sp² hybridized carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Causality and Insights |

| Carbonyl-C | ~193 | The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electronegativity of the oxygen atom. |

| Vinylic-C (α to C=O) | ~129 | This carbon is influenced by both the carbonyl group and the aromatic system. |

| Vinylic-C (β to C=O) | ~153 | This carbon is significantly deshielded due to its direct attachment to the biphenyl group and its position in the conjugated system. |

| Aromatic-C (Biphenyl) | ~127 - 145 | The nine aromatic carbons will appear in this region. The quaternary carbons (those at the point of attachment between the rings and to the vinyl group) will likely be weaker in intensity and appear at the lower field end of this range. |

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of 4-Phenylcinnamaldehyde will be dominated by absorptions from the carbonyl group, the carbon-carbon double bonds, and the aromatic rings.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid sample is placed directly on the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance and Interpretation |

| ~3050 | C-H stretch (aromatic & vinylic) | Medium | Indicates the presence of sp² hybridized C-H bonds. |

| ~2820 and ~2720 | C-H stretch (aldehyde) | Medium, often sharp | These two bands, known as Fermi doublets, are highly characteristic of an aldehyde C-H stretch.[3] |

| ~1685 | C=O stretch (conjugated aldehyde) | Strong, sharp | The carbonyl stretch is a very prominent feature. Its position below 1700 cm⁻¹ is indicative of conjugation with the C=C double bond and the aromatic system, which lowers the bond order and thus the stretching frequency. |

| ~1600, ~1580, ~1480 | C=C stretch (aromatic and vinylic) | Medium to strong | These absorptions are characteristic of the carbon-carbon double bonds within the aromatic rings and the propenal backbone. |

| ~975 | C-H bend (trans-alkene) | Strong | A strong absorption around this wavenumber is a reliable indicator of a trans-substituted double bond. |

| ~840, ~760, ~690 | C-H bend (aromatic out-of-plane) | Strong | The pattern of these out-of-plane bending vibrations can provide information about the substitution pattern of the aromatic rings. |

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that would likely show a prominent protonated molecular ion.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data (EI)

The molecular ion peak (M⁺) is expected at m/z = 208. The fragmentation pattern will be influenced by the stability of the resulting carbocations.

| m/z Value | Proposed Fragment | Significance and Rationale |

| 208 | [C₁₅H₁₂O]⁺ | Molecular ion (M⁺). Confirms the molecular weight of the compound. |

| 207 | [C₁₅H₁₁O]⁺ | Loss of a hydrogen radical (M-1), a common fragmentation for aldehydes. |

| 179 | [C₁₄H₁₁]⁺ | Loss of the formyl radical (-CHO) from the molecular ion. This would be a significant peak due to the stability of the resulting biphenyl-ethenyl cation. |

| 152 | [C₁₂H₈]⁺ | Loss of an acetylene molecule (C₂H₂) from the [C₁₄H₁₀]⁺ fragment (m/z 178, from rearrangement and loss of H), indicative of fragmentation within the biphenyl system. |

| 103 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-type structures, although less likely to be a major fragment here compared to cinnamaldehyde itself. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from cleavage of the bond between the two phenyl rings or from the terminal phenyl group. |

Fragmentation Pathway Diagram

Sources

Introduction: The Imperative of Solid-State Characterization in Drug Development

An In-depth Technical Guide on the Crystal Structure Analysis of 4-Phenylcinnamaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive, technically-grounded framework for the crystal structure analysis of 4-phenylcinnamaldehyde. It is structured not as a rigid template, but as a logical progression from material synthesis to atomic-level structural elucidation and its implications for pharmaceutical development.

4-Phenylcinnamaldehyde (C₁₅H₁₂O) is a chalcone-like molecule with a biphenyl moiety, a chemical scaffold of significant interest in medicinal chemistry.[1] Its therapeutic potential, however, cannot be fully realized without a profound understanding of its solid-state properties. The three-dimensional arrangement of molecules in a crystal lattice dictates critical physicochemical parameters, including solubility, dissolution rate, stability, and bioavailability—all cornerstones of a viable active pharmaceutical ingredient (API). Polymorphism, the existence of multiple crystal forms, can present both significant challenges and opportunities in drug development. Therefore, unambiguous determination of the crystal structure is not merely an academic exercise; it is a fundamental requirement for ensuring product consistency, securing intellectual property, and meeting regulatory standards.

This guide serves as a senior-level walkthrough of the process, emphasizing the causal links between experimental choices and the quality of outcomes. We will proceed from the synthesis and crystallization of the material to its definitive analysis by single-crystal and powder X-ray diffraction, culminating in the interpretation of the structural data for pharmaceutical applications.

Part 1: Material Genesis - Synthesis and the Art of Crystallization

A robust structural analysis begins with high-purity material and the successful growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the quality of the diffraction data.

Synthesis of 4-Phenylcinnamaldehyde

While various synthetic routes exist, a common and reliable method is the Claisen-Schmidt (aldol) condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone or another aldehyde. For 4-phenylcinnamaldehyde, this typically involves the reaction of 4-phenylbenzaldehyde with acetaldehyde.[2][3]

Rationale for Purity: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, post-synthesis purification, typically via column chromatography or recrystallization, is a mandatory prerequisite.

Experimental Protocol: Growing Single Crystals

The goal is to create a supersaturated solution from which molecules can slowly deposit onto a growing crystal lattice. The choice of method is dictated by the compound's solubility profile.

-

Solvent Selection (The Foundational Step):

-

Objective: Identify a solvent or solvent system in which 4-phenylcinnamaldehyde is moderately soluble.

-

Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane). The ideal solvent will fully dissolve the compound when heated but show limited solubility at room or lower temperatures.

-

Causality: This temperature-dependent solubility gradient is the driving force for crystallization upon cooling. If the compound is too soluble, it will not precipitate; if it is too insoluble, it will crash out as an amorphous powder or microcrystals.

-

-

Method 1: Slow Evaporation

-

Prepare a near-saturated solution of purified 4-phenylcinnamaldehyde in a suitable solvent (e.g., ethyl acetate) in a clean vial.

-

Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial. This removes nucleation-inducing particulates.[4]

-

Cover the vial with a cap containing a small pinhole or with parafilm punctured by a needle.

-

Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

-

Self-Validation: The formation of a few, well-formed crystals with sharp edges, rather than many small needles or an opaque powder, indicates a successful experiment.

-

-

Method 2: Slow Cooling

-

Create a saturated solution at an elevated temperature.

-

Insulate the container (e.g., by placing the vial in a beaker of hot water or a Dewar flask) to ensure the cooling process is as slow as possible.

-

Causality: A slow cooling rate prevents rapid, uncontrolled nucleation, which leads to the formation of small, imperfect crystals. Slow growth allows molecules to properly align themselves within the crystal lattice, resulting in higher-quality crystals suitable for diffraction.[4]

-

Visualization: The Path to a Single Crystal

Caption: Workflow from purified compound to a selected single crystal for XRD analysis.

Part 2: Atomic Blueprint - Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the absolute three-dimensional structure of a crystalline material.[5][6] It provides precise atomic coordinates, from which bond lengths, angles, and intermolecular interactions can be calculated.

Experimental Protocol: SC-XRD Data Acquisition and Structure Solution

-

Crystal Mounting and Screening:

-

A suitable crystal (typically 0.1-0.3 mm in size, optically clear) is selected under a polarizing microscope.[6]

-

The crystal is mounted on a loop (e.g., MiTeGen mount) using cryo-oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

-

Causality: Cooling to cryogenic temperatures minimizes thermal motion of the atoms. This reduction in vibration leads to less diffuse scattering and sharper diffraction spots at higher angles, resulting in a higher resolution and more precise structural model.

-

-

Data Collection:

-

The mounted crystal is centered in the X-ray beam of a diffractometer.

-

The instrument rotates the crystal while irradiating it with monochromatic X-rays. A detector records the positions and intensities of the diffracted beams, creating a diffraction pattern.[7]

-

A full dataset consists of hundreds of images taken at different crystal orientations.

-

-

Data Processing and Structure Solution:

-

Indexing and Integration: The diffraction spots are indexed to determine the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the crystal system. The intensities of all spots are integrated.

-

Structure Solution: The phase problem is solved using direct methods (e.g., with software like SHELXS) to generate an initial electron density map and a preliminary atomic model.[8]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm (e.g., with SHELXL). This process iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[8]

-

Data Presentation: Key Crystallographic Parameters

The final refined structure is validated by several metrics. The R-factor (R1) is a measure of the agreement between the model and the data; a value below 5% is considered excellent for small molecules.

Table 1: Example Crystallographic Data for a Hypothetical Polymorph of 4-Phenylcinnamaldehyde

| Parameter | Value | Significance |

| Formula | C₁₅H₁₂O | Confirms molecular composition. |

| Formula Weight | 208.25 g/mol | Derived from the formula. |

| Crystal System | Monoclinic | Describes the basic crystal symmetry. |

| Space Group | P2₁/n | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | 8.12, 15.45, 9.33 | Dimensions of the unit cell. |

| α, γ (°) | 90 | Unit cell angles. |

| β (°) | 95.6 | Unit cell angle (non-90° for monoclinic). |

| Volume (ų) | 1162.1 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Final R1 [I>2σ(I)] | 0.041 | Excellent agreement factor, indicating a reliable structure. |

| wR2 (all data) | 0.115 | Weighted R-factor for all data. |

Part 3: Bulk Characterization - Powder X-ray Diffraction (PXRD)

While SC-XRD provides the structure of a single perfect crystal, PXRD analyzes the bulk material, making it indispensable for quality control, polymorph screening, and ensuring the single crystal is representative of the bulk sample.[9][10]

Experimental Protocol: PXRD Analysis

-

Sample Preparation: A small amount of the crystalline material is gently ground to a fine, uniform powder.

-

Causality: Grinding ensures that the microcrystals (crystallites) are randomly oriented. This randomness is essential for ensuring that all possible diffraction planes are sampled by the X-ray beam.[11]

-

-

Data Collection: The powder is packed into a sample holder and analyzed on a powder diffractometer. The instrument scans a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The result is a diffractogram—a plot of intensity versus 2θ. The peak positions are determined by the unit cell dimensions (via Bragg's Law), and their relative intensities are determined by the arrangement of atoms within the cell.

Trustworthiness: The SC-XRD and PXRD Synergy

A critical self-validating step is to compare the experimental PXRD pattern of the bulk material with a powder pattern simulated from the single-crystal structure solution.

-

A perfect match confirms that the solved single-crystal structure is the true structure of the bulk powder.

-

Mismatches (extra or shifted peaks) indicate the presence of impurities or a different polymorphic form in the bulk sample, triggering further investigation.

Visualization: The Analytical Synergy

Caption: Synergy between SC-XRD and PXRD for structural validation.

Part 4: From Blueprint to Application - Interpreting Structural Insights

The solved crystal structure is a data-rich blueprint that informs key drug development decisions. Analysis focuses on both intramolecular (conformation) and intermolecular (packing) features.

-

Molecular Conformation: The structure reveals the exact bond lengths, angles, and torsion angles. For 4-phenylcinnamaldehyde, this includes the planarity of the cinnamaldehyde moiety and the dihedral angle between the two phenyl rings. This conformation is the one presented to biological targets and is critical input for computational modeling and structure-activity relationship (SAR) studies.

-

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other. A detailed analysis of hydrogen bonds, C-H···π interactions, and π-π stacking is crucial. These interactions govern the material's stability and melting point. For example, a densely packed structure with strong intermolecular forces will generally have a higher melting point and lower solubility. This knowledge is vital for selecting appropriate excipients and predicting formulation challenges.

Conclusion

The comprehensive crystal structure analysis of 4-phenylcinnamaldehyde, integrating meticulous crystallization techniques with the synergistic power of single-crystal and powder X-ray diffraction, provides the definitive solid-state information required for modern drug development. This multi-faceted approach ensures a robust understanding of the material, from its atomic arrangement to its bulk properties, thereby mitigating risks and enabling the rational design of a safe, stable, and efficacious pharmaceutical product.

References

-

Title: 4-Phenylcinnamaldehyde Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Single-crystal X-ray Diffraction Source: Science Education Resource Center at Carleton College URL: [Link]

-

Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: AZoM URL: [Link]

-

Title: Powder diffraction Source: Wikipedia URL: [Link]

-

Title: X-ray Powder Diffraction (XRD) Source: Science Education Resource Center at Carleton College URL: [Link]

-

Title: How To: Grow X-Ray Quality Crystals Source: University of Rochester, Department of Chemistry URL: [Link]

-

Title: Crystal Structure of β-Phenylcinnamaldehyde-4-bromoaniline Source: Analytical Sciences, The Japan Society for Analytical Chemistry URL: [Link]

-

Title: Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations Source: PubMed, National Library of Medicine URL: [Link]

- Title: Synthesis method of cinnamaldehyde - CN105152891A Source: Google Patents URL

-

Title: What is Single Crystal X-ray Diffraction? Source: Bruker/YouTube URL: [Link]

Sources

- 1. 4-Phenylcinnamaldehyde | C15H12O | CID 5706767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105152891A - Synthesis method of cinnamaldehyde - Google Patents [patents.google.com]

- 3. reddit.com [reddit.com]

- 4. How To [chem.rochester.edu]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. youtube.com [youtube.com]

- 8. scispace.com [scispace.com]

- 9. Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 11. Powder diffraction - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of 4-Phenylcinnamaldehyde: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the intricate world of pharmaceutical sciences, the journey of a potential drug candidate from a promising molecule to a therapeutic reality is fraught with challenges. Among the most fundamental of these is the concept of solubility. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility in various organic solvents is not merely an academic exercise; it is a critical determinant of a drug's success. It dictates the feasibility of synthesis and purification, the design of effective drug delivery systems, and ultimately, the bioavailability of the active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the solubility of 4-phenylcinnamaldehyde, a molecule of interest in medicinal chemistry, offering both theoretical insights and practical methodologies to empower your research and development endeavors.

The Molecular Profile of 4-Phenylcinnamaldehyde: A Precursor to Understanding its Solubility

Before delving into the specifics of its solubility, it is paramount to understand the structural and electronic characteristics of 4-phenylcinnamaldehyde.

-

Molecular Formula: C₁₅H₁₂O[1]

-

Molecular Weight: 208.25 g/mol [1]

-

Structure: 4-Phenylcinnamaldehyde possesses a conjugated system comprising a phenyl group attached to a cinnamaldehyde backbone. This structure features a biphenyl moiety and an α,β-unsaturated aldehyde.

-

Polarity: The presence of the polar carbonyl group (C=O) in the aldehyde function imparts a degree of polarity to the molecule. However, the large, nonpolar aromatic hydrocarbon portion, consisting of two phenyl rings, dominates the overall molecular character, rendering 4-phenylcinnamaldehyde a predominantly nonpolar to weakly polar compound. This is further substantiated by its calculated XLogP3 value of 3.5, which indicates a preference for lipophilic environments.[1]

The fundamental principle governing solubility is "like dissolves like."[2] This adage encapsulates the concept that substances with similar polarities are more likely to be soluble in one another. Therefore, we can anticipate that 4-phenylcinnamaldehyde will exhibit greater solubility in nonpolar or weakly polar organic solvents and limited solubility in highly polar solvents.

Predicted Solubility of 4-Phenylcinnamaldehyde in Common Organic Solvents

| Solvent | Solvent Polarity (Relative) | Predicted Solubility | Rationale |

| Nonpolar Solvents | |||

| Hexane | Very Low | Low to Moderate | While both are nonpolar, the large, rigid structure of 4-phenylcinnamaldehyde may limit its interaction with the flexible aliphatic chains of hexane. |

| Toluene | Low | High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings of 4-phenylcinnamaldehyde, leading to good solubility. |

| Weakly Polar Aprotic Solvents | |||

| Diethyl Ether | Low | High | The small polar region and large nonpolar region of diethyl ether make it a suitable solvent for the predominantly nonpolar 4-phenylcinnamaldehyde. |

| Dichloromethane (DCM) | Low | High | DCM is a versatile solvent capable of dissolving a wide range of organic compounds and is expected to effectively solvate 4-phenylcinnamaldehyde.[3] |

| Chloroform | Low | High | Similar to DCM, chloroform is a good solvent for many organic molecules and is predicted to readily dissolve 4-phenylcinnamaldehyde. |

| Ethyl Acetate | Medium | Moderate to High | The ester functionality of ethyl acetate provides some polarity, but its overall character should be compatible with 4-phenylcinnamaldehyde. |

| Polar Aprotic Solvents | |||

| Acetone | Medium | Moderate | The polarity of the ketone group in acetone may lead to slightly less favorable interactions compared to less polar solvents. |

| Acetonitrile | High | Low | The high polarity of acetonitrile makes it a poor solvent for the largely nonpolar 4-phenylcinnamaldehyde. |

| Dimethyl Sulfoxide (DMSO) | Very High | Low to Moderate | DMSO is a powerful, highly polar aprotic solvent.[4][5][6] While it can dissolve a wide array of compounds, the significant polarity difference may limit the solubility of the nonpolar 4-phenylcinnamaldehyde. |

| Polar Protic Solvents | |||

| Methanol | High | Low | The ability of methanol to form strong hydrogen bonds and its high polarity are unfavorable for dissolving the nonpolar 4-phenylcinnamaldehyde. |

| Ethanol | High | Low to Moderate | While still a polar protic solvent, the slightly larger nonpolar ethyl group in ethanol compared to methanol might allow for slightly better solvation of 4-phenylcinnamaldehyde. |

Disclaimer: The solubility data presented in this table are predictions based on chemical principles. For accurate and reliable data, experimental determination is strongly recommended.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive solubility data, a robust and validated experimental method is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid solute with the solvent in a sealed container at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent is constant, representing its solubility at that temperature.

Materials and Equipment

-

4-Phenylcinnamaldehyde (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Workflow for determining solubility using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of 4-phenylcinnamaldehyde that is in clear excess of its expected solubility and add it to a series of vials.

-

To each vial, add a precise volume (e.g., 5 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is reached. A common timeframe is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer increasing.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of standard solutions of 4-phenylcinnamaldehyde of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of 4-phenylcinnamaldehyde in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 4-phenylcinnamaldehyde in the specific solvent at the experimental temperature.

-

Factors Influencing the Solubility of 4-Phenylcinnamaldehyde

The solubility of 4-phenylcinnamaldehyde is not a static property but is influenced by several key factors. A comprehensive understanding of these factors is essential for accurate solubility determination and for manipulating solubility in practical applications.

Caption: Key factors influencing the solubility of 4-phenylcinnamaldehyde.

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[8] This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, increasing the temperature provides the energy needed to overcome the intermolecular forces in the solid crystal lattice and the solvent.

-

Solvent Polarity: As previously discussed, the principle of "like dissolves like" is the primary determinant of solubility. The closer the polarity of the solvent to that of 4-phenylcinnamaldehyde (weakly polar), the higher the expected solubility.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of the interactions between the solute and solvent molecules must be sufficient to overcome the energy holding the solute molecules together in the crystal lattice. A higher crystal lattice energy will generally result in lower solubility.

-

Molecular Size and Shape: The large and relatively rigid structure of 4-phenylcinnamaldehyde may influence how well it can be accommodated within the solvent structure, potentially affecting its solubility.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of 4-phenylcinnamaldehyde in organic solvents, blending theoretical principles with a practical experimental framework. While a lack of direct experimental data necessitates a predictive approach to its solubility profile, the principles outlined here, grounded in the "like dissolves like" concept, offer valuable guidance for solvent selection in research and development.

The provided shake-flask protocol serves as a robust starting point for researchers to determine precise solubility data, which is indispensable for applications ranging from reaction optimization and purification to formulation development. As the pharmaceutical and chemical industries continue to innovate, a fundamental understanding of solubility will remain a cornerstone of successful product development. It is our hope that this guide will serve as a valuable resource for scientists and researchers working with 4-phenylcinnamaldehyde and other challenging organic molecules.

References

- Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO)

- U.S. Pharmacopeial Convention. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cinnamaldehyde. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Phenylcinnamaldehyde. PubChem. Retrieved from [Link]

-

Sciencemadness Wiki. (2021, March 28). Dichloromethane. Retrieved from [Link]

- World Health Organization. (2018, July 2).

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Dichloromethane. Retrieved from [Link]

-

Wikipedia. (n.d.). Cinnamaldehyde. Retrieved from [Link]

Sources

- 1. gchemglobal.com [gchemglobal.com]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dichloromethane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. spiess-chemicals.com [spiess-chemicals.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Properties of Substituted Cinnamaldehydes for Drug Discovery and Development

Abstract

Cinnamaldehyde, the principal bioactive constituent of cinnamon, presents a versatile chemical scaffold that has garnered substantial interest in medicinal chemistry. Its derivatives, modified through strategic substitution on the phenyl ring, exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and anticancer properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical properties of substituted cinnamaldehydes. By integrating computational chemistry principles with experimental validation, this document elucidates the structure-property and structure-activity relationships that govern the efficacy of these compounds. We present detailed protocols for Density Functional Theory (DFT) calculations, molecular docking simulations, chemical synthesis, and biological activity assays to empower researchers in the rational design of novel therapeutic agents based on the cinnamaldehyde framework.

Introduction: The Cinnamaldehyde Scaffold

Cinnamaldehyde (3-phenyl-2-propenal) is an α,β-unsaturated aldehyde responsible for the characteristic flavor and aroma of cinnamon. Beyond its culinary uses, it is a pleiotropic bioactive agent with a wide array of documented therapeutic effects. The core structure, featuring a phenyl ring connected to a conjugated aldehyde system, is ripe for chemical modification. The introduction of various substituent groups onto the aromatic ring can profoundly alter the molecule's electronic and steric properties, thereby modulating its biological activity. Understanding these changes from a theoretical standpoint is paramount for designing derivatives with enhanced potency and selectivity for specific biological targets. This guide focuses on the "why" and "how" of investigating these properties, bridging the gap between computational prediction and experimental reality.

Theoretical Framework and Computational Methodologies

The exploration of substituted cinnamaldehydes' theoretical properties is predominantly driven by computational chemistry, with Density Functional Theory (DFT) being a cornerstone methodology. DFT allows for the precise calculation of a molecule's electronic structure, providing insights into its stability, reactivity, and spectroscopic characteristics.

Key Theoretical Descriptors

Several quantum chemical descriptors are crucial for characterizing substituted cinnamaldehydes:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with biological receptors.

Protocol for Density Functional Theory (DFT) Calculations

This protocol outlines a typical workflow for performing DFT calculations on a substituted cinnamaldehyde using the Gaussian software suite. The causality behind these steps is to first find the most stable three-dimensional arrangement of the atoms (geometry optimization) and then to calculate the electronic properties of that stable structure.

Objective: To calculate the optimized geometry, HOMO-LUMO energies, and generate an MEP map for a substituted cinnamaldehyde.

Materials:

-

A workstation with Gaussian 09 or a later version installed.

-

GaussView 6 or a similar molecular visualization software.

Methodology:

-

Molecule Building:

-

Using GaussView, construct the 3D structure of the desired substituted cinnamaldehyde.

-

Perform an initial "Clean-Up" of the geometry using the software's built-in mechanics.

-

-

Gaussian Input File Setup:

-

Open the "Calculate" -> "Gaussian Calculation Setup" menu.

-

Job Type: Select "Opt+Freq" to perform a geometry optimization followed by a frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

-

Method:

-

Functional: Choose the B3LYP hybrid functional, which is widely used and provides a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: Select the 6-311++G(d,p) basis set. This is a robust choice that includes polarization functions (d,p) and diffuse functions (++) to accurately describe the electron distribution, especially in systems with heteroatoms and potential for hydrogen bonding.

-

-

Charge and Multiplicity: For a neutral, closed-shell molecule, the charge is 0 and the spin multiplicity is a singlet (1).

-

Title: Assign a descriptive title to the calculation.

-

Save the input file (e.g., substituent_cinna.com).

-

-

Running the Calculation:

-

Submit the input file to Gaussian for calculation.

-

-

Analysis of Output:

-

Open the resulting output file (.log or .out) in GaussView.

-

Optimized Geometry: Verify that the optimization has completed successfully by checking for the "Optimization completed" message.

-

Frequency Analysis: Confirm that there are no imaginary frequencies, which validates the structure as a stable minimum.

-

HOMO/LUMO Energies: The energies of the HOMO and LUMO can be found in the output file. These are typically reported in atomic units (Hartrees) and can be converted to electron volts (eV) (1 Hartree = 27.2114 eV).

-

MEP Map Generation:

-

In GaussView, go to "Results" -> "Surfaces/Contours".

-

Select "New Cube" and choose "MEP" as the type.

-

Once the cube is generated, select "New Surface" from the same menu to visualize the MEP mapped onto the electron density surface.

-

-

Caption: A typical workflow for DFT calculations on substituted cinnamaldehydes.

Structure-Property Relationships of Substituted Cinnamaldehydes

The electronic properties of cinnamaldehyde are highly sensitive to the nature and position of substituents on the phenyl ring. These modifications directly impact the HOMO-LUMO energy gap, which is a key determinant of the molecule's reactivity and, by extension, its biological activity.

Effect of Substituents on Electronic Properties

-

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating. They increase the electron density of the aromatic ring, which in turn raises the energy of the HOMO. This generally leads to a smaller HOMO-LUMO energy gap, making the molecule more reactive and a better electron donor. Such properties are often correlated with enhanced antioxidant activity.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) are electron-withdrawing. They decrease the electron density of the ring, lowering the energy of both the HOMO and LUMO. The effect on the LUMO is often more pronounced, which can also lead to a smaller energy gap and increased reactivity, particularly towards nucleophiles.

The position of the substituent (ortho, meta, or para) also plays a crucial role due to resonance and inductive effects, leading to fine-tuning of the electronic properties.

Quantitative Data on Electronic Properties

The following table summarizes DFT-calculated HOMO-LUMO energy gaps for a series of substituted cinnamaldehydes. A lower energy gap (ΔE) generally implies higher chemical reactivity.

| Compound | Substituent | Position | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Cinnamaldehyde | -H | - | -6.29 | -1.81 | 4.48 |

| 2-Hydroxycinnamaldehyde | -OH | ortho | -5.98 | -1.75 | 4.23 |

| 4-Hydroxycinnamaldehyde | -OH | para | -5.71 | -1.82 | 3.89 |

| 4-Methoxycinnamaldehyde | -OCH₃ | para | -5.62 | -1.74 | 3.88 |

| 4-Nitrocinnamaldehyde | -NO₂ | para | -6.89 | -2.98 | 3.91 |

Note: These values are representative and can vary slightly based on the specific computational methods and basis sets used.

Correlating Theoretical Properties with Biological Activity

A primary goal of theoretical studies is to establish a Quantitative Structure-Activity Relationship (QSAR), which links the computed molecular properties to observed biological activities.

Antioxidant Activity

The antioxidant potential of phenolic compounds is often related to their ability to donate a hydrogen atom or an electron to neutralize free radicals. A higher EHOMO indicates a greater electron-donating ability, which is a key feature of potent antioxidants. As seen in the table above, derivatives with electron-donating -OH and -OCH₃ groups have higher HOMO energies and smaller energy gaps, which correlates with their generally observed superior antioxidant activity compared to the parent cinnamaldehyde.

Anticancer and Anti-inflammatory Activity: Molecular Docking

Many cinnamaldehyde derivatives exert their biological effects by interacting with specific protein targets. For example, cinnamaldehyde has been shown to inhibit the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB). Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (the cinnamaldehyde derivative) within the active site of a target protein.

Protocol for Molecular Docking with NF-κB